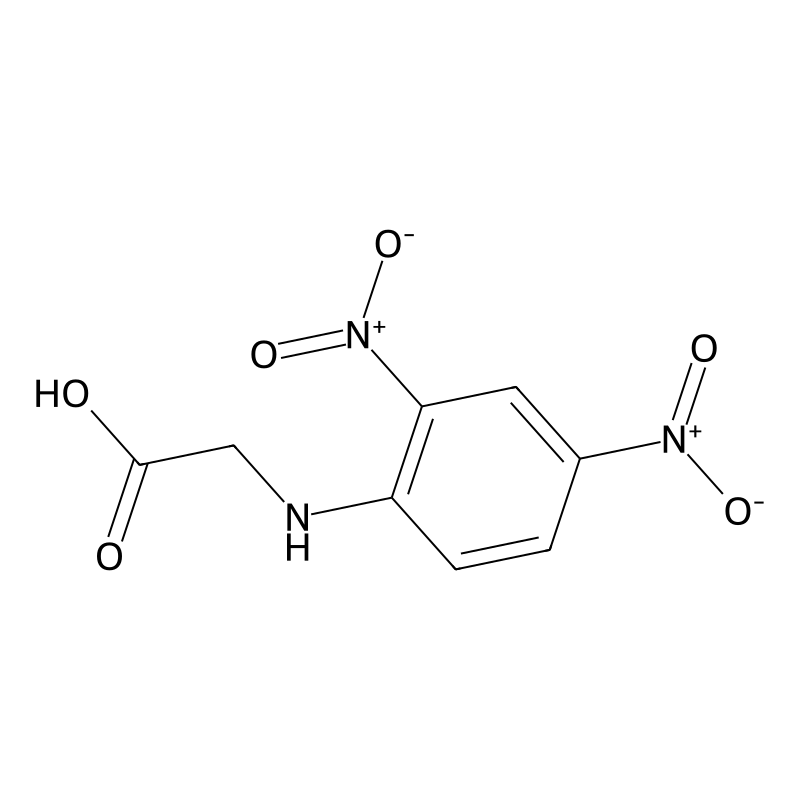

N-(2,4-Dinitrophenyl)glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protein-Protein Interaction Studies

DNP-glycine can be a useful tool for studying protein-protein interactions. The dinitrophenyl group introduces a bulky and charged moiety to the glycine molecule, which can affect how it interacts with proteins. By attaching DNP-glycine to one protein and observing its binding to another protein, researchers can gain insights into the specific interactions between the two proteins [].

One study used DNP-glycine to investigate the binding of antibodies to antigens. By labeling the antigen with DNP-glycine, researchers were able to measure the strength and specificity of the antibody-antigen interaction [].

N-(2,4-Dinitrophenyl)glycine is a chemical compound with the molecular formula C₈H₇N₃O₆ and a molecular weight of approximately 241.16 g/mol. This compound features a glycine moiety substituted at the nitrogen atom with a 2,4-dinitrophenyl group. The presence of two nitro groups on the phenyl ring significantly influences its chemical properties, making it a subject of interest in various chemical and biological studies. N-(2,4-Dinitrophenyl)glycine is often utilized in biochemical research due to its reactivity and ability to form adducts with amino acids and proteins.

DNP-glycine itself does not have a known biological mechanism of action. However, its role lies in protein sequencing. The DNP group attached to the amino acid in DNP-glycine allows for the identification of the amino acid sequence in a protein through a process called Edman degradation []. In this technique, the DNP group is selectively cleaved from the protein chain, revealing the identity of the N-terminal amino acid. This process is repeated, allowing for the sequential determination of the entire amino acid sequence in the protein.

DNP-glycine is considered a hazardous material due to the following properties:

- Toxicity: DNP-glycine can be toxic if ingested, inhaled, or absorbed through the skin. It can cause irritation of the eyes, skin, and respiratory system. In severe cases, it can lead to cataracts, liver damage, and even death [].

- Flammability: DNP-glycine is a flammable solid. It should be kept away from heat, sparks, and open flames [].

- Reactivity: DNP-glycine can react with strong acids and bases, releasing toxic fumes.

The biological activity of N-(2,4-Dinitrophenyl)glycine is primarily linked to its role as a hapten in immunological studies. It can modify proteins by forming conjugates that elicit immune responses. The dinitrophenyl group is known for its ability to induce antibody production, making N-(2,4-Dinitrophenyl)glycine useful in vaccine development and immunological assays. Furthermore, derivatives of this compound have been explored for their antibacterial properties due to their structural similarity to known antimicrobial agents .

The synthesis of N-(2,4-Dinitrophenyl)glycine typically involves the reaction of glycine with 2,4-dinitrochlorobenzene. This reaction can be performed under basic conditions to facilitate nucleophilic attack by the amino group of glycine on the electrophilic carbon of the dinitrochlorobenzene. The process may require purification steps such as recrystallization or chromatography to isolate the desired product in high purity .

N-(2,4-Dinitrophenyl)glycine finds applications in various fields:

- Biochemical Research: Used as a hapten for studying immune responses.

- Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules.

- Analytical Chemistry: Employed in assays for detecting amino acids and proteins due to its reactive nature.

Studies on N-(2,4-Dinitrophenyl)glycine have focused on its interactions with proteins and other biomolecules. Its ability to form stable adducts allows researchers to investigate protein folding, stability, and conformational changes upon modification. Additionally, mass spectrometric techniques have been utilized to study the fragmentation patterns of this compound and its derivatives under various conditions .

N-(2,4-Dinitrophenyl)glycine shares structural similarities with several other compounds that feature dinitrophenyl groups or amino acids. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(2-Nitrophenyl)glycine | Amino acid derivative | Contains only one nitro group; less reactive |

| 2,4-Dinitrophenol | Phenolic compound | Known for its use as a pesticide; different functional group |

| N-(3-Nitrophenyl)glycine | Amino acid derivative | Contains a nitro group at the meta position; different reactivity |

| 2,4-Dinitrophenylhydrazine | Hydrazine derivative | Used in colorimetric assays for carbonyl compounds; different application focus |

N-(2,4-Dinitrophenyl)glycine is unique due to its dual nitro substitution pattern on the phenyl ring combined with an amino acid structure. This specific arrangement enhances its reactivity compared to other similar compounds and broadens its utility in both synthetic and biological contexts.

N-(2,4-Dinitrophenyl)glycine exhibits moderate thermal stability with a decomposition temperature of approximately 200°C [1] [2] [3]. The compound exists as a light yellow to orange crystalline powder under standard conditions, with a melting point range of 200-205°C accompanied by decomposition [1] [2] [4]. Thermal gravimetric analysis reveals that the compound undergoes decomposition above 200°C with the evolution of nitrogen dioxide gases [5] .

The thermodynamic stability of N-(2,4-Dinitrophenyl)glycine is significantly influenced by the presence of two electron-withdrawing nitro groups on the aromatic ring. These substituents create an electron-deficient system that affects both the thermal and chemical stability of the molecule . Under dry heating conditions in an inert nitrogen atmosphere, the compound decomposes through thermal fragmentation pathways that involve the cleavage of the dinitrophenyl-nitrogen bond and subsequent formation of carbonaceous residues [5] [3].

Decomposition pathways vary significantly depending on environmental conditions. In aqueous solutions, the primary decomposition route involves hydrolysis of the amide linkage, yielding glycine and 2,4-dinitrophenol as the main products . This hydrolytic pathway is enhanced under both acidic and basic conditions, though the mechanism differs between pH extremes.

Under acidic conditions (pH < 3), partial reduction of the nitro groups occurs, forming N-(2-amino-4-nitrophenyl)glycine intermediates . This transformation demonstrates the susceptibility of the electron-withdrawing nitro groups to reduction in the presence of protons and elevated temperatures.

Photolytic decomposition represents another significant degradation pathway. The compound exhibits sensitivity to ultraviolet light, which induces photochemical reactions leading to various degradation products . This photosensitivity necessitates storage in amber containers to prevent light-induced decomposition.

Nucleophilic substitution reactions can occur when N-(2,4-Dinitrophenyl)glycine is exposed to strong nucleophiles, resulting in the displacement of nitro groups and formation of substituted phenylglycine derivatives . Complete reduction of both nitro groups using hydrogen gas with palladium catalysts yields 2,4-diaminophenylglycine .

Solubility Behavior in Polar/Non-Polar Media

The solubility characteristics of N-(2,4-Dinitrophenyl)glycine demonstrate a clear preference for polar solvents over non-polar media, primarily due to the compound's dipolar nature and ionic character [7] [8]. The molecule exhibits high solubility in hot methanol, appearing almost transparent when dissolved under heated conditions [1] [2].

In aqueous systems, N-(2,4-Dinitrophenyl)glycine displays moderate solubility that is significantly enhanced compared to unsubstituted glycine derivatives [7] [8]. This enhanced water solubility results from the strong electron-withdrawing effects of the dinitrophenyl substituent, which increases the compound's polarity and facilitates hydrogen bonding interactions with water molecules [7].

Polar organic solvents such as alcohols, acetone, and dimethyl sulfoxide provide good solvation for N-(2,4-Dinitrophenyl)glycine [7] [8]. The compound's ability to form dipole-dipole interactions and participate in hydrogen bonding through both its carboxyl and amino functional groups contributes to favorable solubility in these media.

Conversely, non-polar solvents exhibit poor solvation capacity for this compound [7] [8]. The limited solubility in hydrophobic media reflects the compound's polar character and the presence of ionizable functional groups that prefer polar environments.

Partition coefficient analysis reveals important insights into the compound's distribution behavior. The predicted octanol-water partition coefficient (LogP) of 2.12 indicates moderate lipophilicity [9] [3], suggesting that while the compound favors aqueous phases, it retains some affinity for organic phases.

Studies in aqueous two-phase systems demonstrate that N-(2,4-Dinitrophenyl)glycine exhibits higher distribution coefficients in systems containing potassium phosphate (K₃PO₄) compared to dipotassium hydrogen phosphate (K₂HPO₄) [10] [11] [12]. These findings indicate that the compound's partitioning behavior is sensitive to the ionic strength and composition of the aqueous phase.

Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures. The requirement for heating to achieve complete dissolution in methanol exemplifies this temperature dependence [1] [2].

Acid-Base Properties and pKa Determination

N-(2,4-Dinitrophenyl)glycine exhibits distinctive acid-base properties that differ significantly from those of unsubstituted glycine due to the profound electronic effects of the dinitrophenyl substituent. The compound displays a predicted pKa value of 3.59 ± 0.10 [1] [4] [9], indicating its behavior as a relatively strong organic acid.

The ionization behavior of N-(2,4-Dinitrophenyl)glycine is characterized by monoprotic acid characteristics, primarily involving the carboxyl group as the ionizable functionality [1] [9]. Unlike glycine, which exhibits typical zwitterionic behavior with two distinct pKa values (2.35 for the carboxyl group and 9.87 for the amino group), N-(2,4-Dinitrophenyl)glycine shows a dramatically altered ionization pattern [13] [14].

The electron-withdrawing effects of the two nitro groups significantly reduce the basicity of the amino nitrogen, effectively eliminating its ability to accept protons under normal physiological conditions [15] [13]. This electronic deactivation results in the absence of a zwitterionic form as the dominant species in aqueous solution [14].

Protonation and deprotonation sites have been characterized through spectroscopic and computational studies. The amino nitrogen serves as the potential protonation site under extremely acidic conditions, though this requires much lower pH values compared to glycine [15] [13]. The carboxyl group remains the primary deprotonation site, releasing a proton with an acid dissociation constant (Ka) of approximately 2.6 × 10⁻⁴ [9].

At physiological pH (7.0), N-(2,4-Dinitrophenyl)glycine exists predominantly in its deprotonated carboxylate form, making it an anionic species under biological conditions [15] [14]. This ionization state significantly influences the compound's biological interactions and membrane permeability characteristics.

Comparative analysis with glycine reveals the dramatic impact of the dinitrophenyl substitution. The compound's pKa is substantially lower than glycine's pKa1 (2.35) due to the electron-withdrawing effects that stabilize the conjugate base [13] [14]. More significantly, the typical amino group pKa observed in glycine (9.87) is completely suppressed in N-(2,4-Dinitrophenyl)glycine, reflecting the profound deactivation of the nitrogen's basicity [13] [14].

pH-dependent partitioning studies demonstrate that the compound's distribution behavior between phases is strongly influenced by solution pH, with the ionization state affecting both solubility and membrane permeability [16] [14]. These findings have important implications for the compound's use in analytical applications and biological systems.

The spectrophotometric determination of pKa values utilizes the compound's characteristic absorption properties, particularly the shifts in electronic absorption spectra accompanying ionization state changes [16]. The dinitrophenyl chromophore provides a convenient means for monitoring acid-base equilibria through UV-visible spectroscopy.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids]

Pictograms

Flammable